molecular formula C18H19FN4O3 B2984803 N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1241398-70-8

N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2984803
CAS No.: 1241398-70-8
M. Wt: 358.373
InChI Key: XMRPDKWRCKJUKH-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H19FN4O3 and its molecular weight is 358.373. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

  • Molecular Structure Analysis : The compound exhibits specific molecular characteristics, such as the imidazolidine-2,4-dione system being essentially planar, and distinct dihedral angles between the planes of the imidazolidine and phenyl rings and the acetamide side chain and the imidazolidine ring. This structural analysis is critical for understanding the compound's potential interactions and reactivity in various applications (Sethusankar et al., 2002).

Synthesis and Reactivity

  • Synthetic Pathways and Reactivity : Research has explored various synthetic routes and reactivity of similar compounds. This includes the synthesis of new heterocyclic compounds incorporating different moieties, potentially applicable as antimicrobial agents, showcasing the compound's versatility in forming diverse derivatives (Darwish et al., 2014).

Potential Therapeutic Applications

  • Antimicrobial Activity : Studies have synthesized derivatives and assessed their antimicrobial efficacy, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Darwish et al., 2014).

  • Anti-Inflammatory Properties : Certain derivatives have shown significant anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).

  • Cancer Research : Research into structurally similar compounds has explored their potential in cancer treatment, such as investigating their cytotoxic activities against various cancer cell lines (Abu-Melha, 2021).

  • Central Nervous System Activity : Studies on N-substituted derivatives of similar compounds have evaluated their effects on the central nervous system, including antinociceptive and serotoninergic activity, suggesting potential applications in neuroscience and pain management (Szacon et al., 2015).

  • Antimicrobial and Genotoxic Properties : Investigations into benzoimidazole derivatives, closely related to the compound, have examined their antimicrobial and genotoxic activities, contributing to understanding its potential effects in these areas (Benvenuti et al., 1997).

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c1-17(12-6-2-3-7-13(12)19)15(25)23(16(26)22-17)10-14(24)21-18(11-20)8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPDKWRCKJUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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